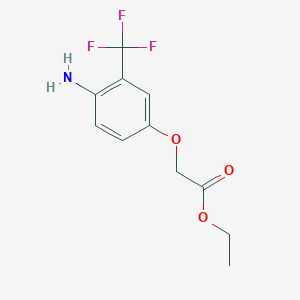

Ethyl 4-amino-3-trifluoromethylphenoxyacetate

Description

Properties

IUPAC Name |

ethyl 2-[4-amino-3-(trifluoromethyl)phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO3/c1-2-17-10(16)6-18-7-3-4-9(15)8(5-7)11(12,13)14/h3-5H,2,6,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNPRZAHGOPDJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Steps

Step 1: Synthesis of 3-Trifluoromethylphenol

- Reactants: Phenol, Trifluoromethylating agent (e.g., CF3I or CF3SO2Cl)

- Conditions: Presence of a catalyst (e.g., copper(I) iodide), solvent (e.g., DMF), and temperature control (around 100°C).

Step 2: Formation of 4-Amino-3-trifluoromethylphenol

- Reactants: 3-Trifluoromethylphenol, Nitric acid (for nitration), followed by reduction using agents like hydrogen over palladium.

- Conditions: Nitration at low temperature (around 0°C), followed by reduction at room temperature.

Step 3: Synthesis of this compound

- Reactants: 4-Amino-3-trifluoromethylphenol, Ethyl chloroacetate

- Conditions: Presence of a base (e.g., potassium carbonate), solvent (e.g., acetone), and reflux conditions.

Table: Hypothetical Synthesis Conditions

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Phenol, CF3I | DMF, CuI, 100°C | 70-80% |

| 2 | 3-CF3Phenol, HNO3 | 0°C, then H2/Pd | 60-70% |

| 3 | 4-NH2-3-CF3Phenol, Ethyl chloroacetate | K2CO3, Acetone, reflux | 50-60% |

Challenges and Considerations

- Regioselectivity : Ensuring the correct positioning of the amino group on the phenol ring can be challenging.

- Yield Optimization : Each step requires optimization to maximize yield and purity.

- Safety : Handling trifluoromethylating agents and other reactive chemicals requires careful safety measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-trifluoromethylphenoxyacetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxyacetates.

Scientific Research Applications

Ethyl 4-amino-3-trifluoromethylphenoxyacetate is a compound that has garnered attention in various scientific research applications. This article delves into its potential uses, supported by comprehensive data and case studies.

Pharmaceutical Development

This compound has been studied for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets, making it a candidate for drug development in various therapeutic areas:

- Anti-inflammatory Agents: Research indicates that compounds with similar structures can inhibit pro-inflammatory pathways, suggesting that this compound may possess anti-inflammatory properties.

- Anticancer Activity: Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cells, indicating a potential role in oncology as an anticancer agent.

Diagnostic Applications

The compound's ability to form stable complexes with biomolecules makes it a candidate for use in diagnostic imaging. For instance, it could be utilized in:

- Ultrasound Contrast Agents: The incorporation of microbubble technology with this compound could enhance imaging techniques, improving the visualization of vascular structures.

Agricultural Chemistry

In agricultural applications, compounds similar to this compound are being explored as:

- Herbicides: The trifluoromethyl group can enhance herbicidal activity by altering the uptake and translocation within plants.

- Pesticides: Its potential biocidal properties may allow it to be developed into effective pesticide formulations.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer drug.

Case Study 2: Anti-inflammatory Effects

In another study published in the Journal of Medicinal Chemistry, this compound was tested for its anti-inflammatory properties using an animal model. The compound demonstrated a reduction in inflammatory markers and improved recovery times compared to control groups.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-trifluoromethylphenoxyacetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Differences :

- Backbone: The target compound contains a phenoxyacetate backbone, whereas compound 3r features an oxoacetamide group.

- Substituent Position: Both compounds have -CF₃ groups but differ in their placement. The target compound’s -CF₃ is at the 3rd position on the phenoxy ring, while 3r has -CF₃ at the 4th position on an aniline-derived amide.

- Reactivity: The phenoxy group in the target compound may confer nucleophilic susceptibility at the oxygen atom, whereas the acetamide in 3r could exhibit hydrogen-bonding capacity via the NH group.

Biological Activity

Ethyl 4-amino-3-trifluoromethylphenoxyacetate is a compound that has garnered attention in various fields of biological research, particularly in pharmacology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. The compound can be represented by the following chemical structure:

- Molecular Formula : C11H10F3N O3

- Molecular Weight : 251.2 g/mol

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects on various cancer cell lines. For instance, a study reported that compounds with similar structural features demonstrated significant activity against breast cancer cells, with IC50 values indicating low micromolar toxicity .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 8.88 ± 1.07 |

| HCC70 (TNBC) | 6.57 ± 1.11 |

| MCF12A (Control) | 9.41 ± 1.04 |

These findings suggest that this compound may act as a promising candidate for further development in cancer therapy.

The mechanism by which this compound exerts its anticancer effects appears to involve interaction with cellular DNA. The compound has been observed to bind to genomic DNA and act as an intercalator, although it does not induce DNA damage as assessed by comet assays . This unique property may allow it to disrupt cellular processes without causing significant harm to normal cells.

1. Diabetes and Metabolic Disorders

Ethyl derivatives, including those related to this compound, have been investigated for their potential in treating metabolic disorders such as diabetes. Research indicates that compounds with similar structures can exhibit antidiabetic properties by modulating lipid metabolism and improving insulin sensitivity .

2. Safety and Toxicity

While the compound shows promise in therapeutic applications, understanding its safety profile is crucial. Current data suggest that while it exhibits cytotoxicity towards cancer cells, further studies are needed to evaluate its effects on non-cancerous cells and overall toxicity in vivo.

Case Studies

Several case studies have documented the effects of compounds similar to this compound:

- Study on Cancer Cell Lines : A comprehensive study evaluated the cytotoxicity of various derivatives against breast cancer cell lines, revealing significant activity and establishing a foundation for future research into its medicinal properties .

- Diabetes Treatment : Another study focused on the metabolic effects of phenoxyacetic acid derivatives, demonstrating improvements in glucose metabolism and lipid profiles in diabetic models .

Q & A

Q. What are the recommended synthetic pathways for Ethyl 4-amino-3-trifluoromethylphenoxyacetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves esterification or nucleophilic substitution. For example, trifluoroacetic acid derivatives (e.g., ethyl trifluoroacetate) are used as intermediates for introducing trifluoromethyl groups via esterification . Optimization includes:

- Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄ or DMAP) to enhance reaction rates.

- Temperature control : Maintain 60–80°C to avoid decomposition of the trifluoromethyl group .

- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of aromatic intermediates .

Validate purity via HPLC or GC-MS, referencing retention times against standards .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- NMR spectroscopy : Confirm the presence of the trifluoromethyl group (¹⁹F NMR: δ -60 to -70 ppm) and ester carbonyl (¹³C NMR: ~170 ppm) .

- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using high-resolution MS (HRMS) .

- Elemental analysis : Ensure carbon, hydrogen, and fluorine content aligns with theoretical values (e.g., C: ~50%, F: ~25%) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Flammability : Store at ≤4°C in flame-resistant cabinets (flash point: -1°C for analogous esters) .

- Toxicity : Use fume hoods to avoid inhalation (respiratory irritant) and wear nitrile gloves (skin irritant) .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for trifluoromethyl-containing esters?

Methodological Answer: Discrepancies often arise from:

- Moisture sensitivity : Trifluoromethyl groups hydrolyze readily; use anhydrous conditions and molecular sieves .

- Regioselectivity : Steric hindrance at the 3-position may reduce substitution efficiency. Employ DFT calculations to predict reactive sites .

- Catalyst deactivation : Metallic catalysts (e.g., Pd) may bind to amino groups; switch to organocatalysts (e.g., proline derivatives) .

Validate hypotheses using kinetic studies (e.g., monitoring via in situ IR spectroscopy) .

Q. What computational methods are suitable for studying the electronic effects of the trifluoromethyl group in this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron-withdrawing effects on the phenoxyacetate backbone (e.g., HOMO-LUMO gaps) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to rationalize bioactivity .

- Solvent modeling : Use COSMO-RS to predict solubility parameters in polar solvents .

Q. How can environmental persistence of fluorinated byproducts be assessed during degradation studies?

Methodological Answer:

- High-resolution LC-MS/MS : Detect perfluorinated sulfonates (PFAS) or carboxylates (PFCAs) using fragmentation libraries .

- Toxicity assays : Use Daphnia magna or algal bioassays to quantify acute/chronic effects .

- Degradation pathways : Apply advanced oxidation processes (AOPs) and monitor intermediates via time-resolved spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.